TABS

Description

Properties

IUPAC Name |

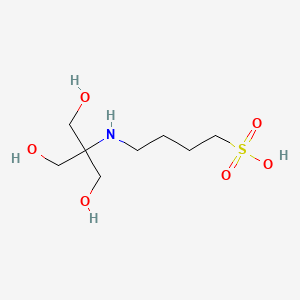

4-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]butane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO6S/c10-5-8(6-11,7-12)9-3-1-2-4-16(13,14)15/h9-12H,1-7H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTZCDVTMZWNBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)O)CNC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398934 | |

| Record name | Tabs | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54960-65-5 | |

| Record name | Tabs | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to TET-Assisted Bisulfite Sequencing (TAB-seq)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TET-assisted bisulfite sequencing (TAB-seq) is a powerful methodology for the precise, single-base resolution mapping of 5-hydroxymethylcytosine (B124674) (5hmC), a key epigenetic modification involved in gene regulation and cellular differentiation. This guide provides a comprehensive overview of the core principles of TAB-seq, detailed experimental protocols, a comparative analysis with other DNA methylation sequencing techniques, and insights into the biological pathways involving the Ten-Eleven Translocation (TET) enzymes that are central to this technique. The information presented herein is intended to equip researchers and professionals in drug development with the technical understanding necessary to effectively implement and interpret TAB-seq data in their work.

Introduction to 5-Hydroxymethylcytosine and the Role of TET Enzymes

DNA methylation, primarily in the form of 5-methylcytosine (B146107) (5mC), is a well-established epigenetic mark crucial for gene silencing and genome stability. The discovery of 5-hydroxymethylcytosine (5hmC), an oxidized derivative of 5mC, has added a new layer of complexity to our understanding of epigenetic regulation. 5hmC is generated through the oxidation of 5mC by the Ten-Eleven Translocation (TET) family of dioxygenases.[1][2] These enzymes play a critical role in active DNA demethylation, a process essential for embryonic development, cell differentiation, and maintaining pluripotency.[3][4] The distribution of 5hmC is dynamic and tissue-specific, with high levels observed in embryonic stem cells and neuronal tissues.[5][6] Its presence is often associated with transcriptionally active regions and is thought to be a distinct epigenetic state rather than merely a transient intermediate in DNA demethylation.

Standard bisulfite sequencing, the gold standard for DNA methylation analysis, cannot distinguish between 5mC and 5hmC, as both are resistant to bisulfite-mediated deamination.[7] This limitation necessitated the development of new techniques to specifically map 5hmC. TAB-seq emerged as a robust solution, enabling the direct, quantitative, and genome-wide analysis of 5hmC at single-nucleotide resolution.[8][9]

The Core Principle of TET-Assisted Bisulfite Sequencing

TAB-seq cleverly employs a combination of enzymatic reactions to differentially label 5mC and 5hmC prior to bisulfite treatment.[10][11] The workflow is designed to convert 5mC into a base that is susceptible to bisulfite conversion, while protecting 5hmC, thereby allowing it to be read as a cytosine after sequencing.

The fundamental steps of the TAB-seq protocol are as follows:

-

Glucosylation of 5hmC: The process begins with the selective protection of 5hmC. The enzyme β-glucosyltransferase (β-GT) transfers a glucose moiety from uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) to the hydroxyl group of 5hmC, forming β-glucosyl-5-hydroxymethylcytosine (5gmC).[7][8] This glucosylation step is highly specific and efficiently shields 5hmC from subsequent enzymatic oxidation.

-

TET-mediated Oxidation of 5mC: Following the protection of 5hmC, the DNA is treated with a recombinant TET enzyme, typically the catalytic domain of mouse TET1 (mTet1).[7] TET enzymes are Fe(II) and α-ketoglutarate (α-KG) dependent dioxygenases.[4][12] In this step, the TET enzyme iteratively oxidizes 5mC to 5-carboxylcytosine (5caC).[7]

-

Bisulfite Conversion: The DNA, now containing unmodified cytosine (C), 5gmC (from 5hmC), and 5caC (from 5mC), is subjected to standard bisulfite treatment. During this process, both unmodified cytosine and 5caC are deaminated to uracil (B121893) (U).[11] The protected 5gmC, however, remains unconverted and is read as cytosine (C) during sequencing.

-

Sequencing and Data Analysis: After PCR amplification, the uracils are replaced by thymines (T). Consequently, in the final sequencing data, any cytosine that was originally unmodified or methylated (5mC) is read as a thymine, while only the hydroxymethylated cytosines (5hmC) are read as cytosines.[13][14] This allows for the direct identification and quantification of 5hmC at single-base resolution.

Signaling and Mechanistic Pathways

The TET-Mediated Active DNA Demethylation Pathway

The enzymatic activity of TET proteins is at the heart of the active DNA demethylation pathway. This process is crucial for epigenetic reprogramming and gene regulation. The pathway involves a series of oxidative steps followed by base excision repair (BER).

This pathway begins with the oxidation of 5mC by TET enzymes, which requires molecular oxygen, iron (II), and α-ketoglutarate as cofactors.[4][12] Vitamin C can enhance TET activity.[4] The process can be inhibited by metabolites such as succinate, fumarate, and 2-hydroxyglutarate.[12][15] The resulting 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC) are recognized and excised by thymine-DNA glycosylase (TDG), creating an abasic site.[1][16] The base excision repair (BER) machinery, including APE1, DNA polymerase β, and DNA ligase, then restores the unmodified cytosine.[1][17]

Detailed Experimental Protocols

The following is a generalized protocol for TAB-seq, based on established methodologies.[7][8] Researchers should optimize conditions for their specific experimental systems.

Reagents and Buffers

-

Binding Buffer: 20 mM Tris-HCl (pH 8.0), 500 mM NaCl, 1 mM TCEP, 1 mM PMSF, 1 µg/mL Leupeptin, 1 µg/mL Pepstatin.[7]

-

Glucosylation Reaction Buffer (10x): 500 mM HEPES (pH 8.0), 250 mM MgCl₂, 5 mM DTT.

-

TET Oxidation Reaction Buffer (10x): 500 mM HEPES (pH 8.0).

-

Other Reagents: Genomic DNA, Spike-in controls (unmethylated, 5mC-methylated, and 5hmC-hydroxymethylated DNA), β-glucosyltransferase (β-GT), Uridine diphosphate glucose (UDP-glucose), Recombinant mTet1 catalytic domain, α-Ketoglutarate (α-KG), (NH₄)₂Fe(SO₄)₂·6H₂O, Dithiothreitol (DTT), Ascorbic acid, RNase A, Proteinase K, Bisulfite conversion kit, PCR amplification reagents, DNA purification kits/beads.

Experimental Workflow

Step 1: Glucosylation of 5hmC

-

Prepare a reaction mixture containing genomic DNA (e.g., 1-5 µg) and spike-in controls.

-

Add 10x Glucosylation Reaction Buffer, DTT (to a final concentration of 1 mM), and UDP-glucose (to a final concentration of 40 µM).

-

Add β-glucosyltransferase (β-GT) and incubate at 37°C for 1 hour.

-

Purify the DNA using a DNA purification kit or magnetic beads.

Step 2: TET-mediated Oxidation of 5mC

-

To the purified, glucosylated DNA, add 10x TET Oxidation Reaction Buffer.

-

Prepare a fresh solution of cofactors: α-KG (to a final concentration of 1 mM), (NH₄)₂Fe(SO₄)₂·6H₂O (to a final concentration of 2 mM), DTT (to a final concentration of 1 mM), and ascorbic acid (to a final concentration of 2 mM). Add this to the reaction mixture.

-

Add a sufficient amount of highly active recombinant mTet1 enzyme. The activity of the mTet1 is critical for the success of the experiment, with a target of >97% conversion of 5mC to 5caC.[7]

-

Incubate the reaction at 37°C for 1.5 hours.

-

Stop the reaction by adding EDTA and treat with RNase A, followed by Proteinase K.

-

Purify the DNA.

Step 3: Bisulfite Conversion

-

Use a commercial bisulfite conversion kit according to the manufacturer's instructions. This step deaminates unmodified cytosines and 5caC to uracil.

Step 4: Library Preparation and Sequencing

-

Perform PCR amplification of the bisulfite-converted DNA to generate sequencing libraries. Use a high-fidelity polymerase suitable for bisulfite-treated DNA.

-

Purify the PCR products and quantify the library.

-

Perform high-throughput sequencing on a suitable platform.

Step 5: Data Analysis

-

Align the sequencing reads to a reference genome using bisulfite-aware alignment software (e.g., Bismark).[13]

-

Call methylation levels. In TAB-seq data, the percentage of cytosine reads at a given CpG site corresponds to the level of 5hmC.

-

Analyze the spike-in controls to determine the conversion efficiencies for unmodified cytosine and 5mC, and the protection efficiency for 5hmC.[7]

Data Presentation and Comparative Analysis

The efficiency of each step in TAB-seq is crucial for accurate quantification of 5hmC. Spike-in controls with known modification states are essential for quality control.

| Parameter | Method | Typical Efficiency | Reference |

| 5mC to T Conversion Rate | TAB-seq | > 96% | [7][11] |

| 5hmC Protection Rate | TAB-seq | > 90% | [8] |

| Unmodified C to T Conversion Rate | Bisulfite Sequencing | > 99% | [7] |

A direct comparison with other bisulfite-based methods highlights the unique advantages of TAB-seq for 5hmC detection.

| Feature | Conventional Bisulfite Sequencing | Oxidative Bisulfite Sequencing (oxBS-seq) | TET-Assisted Bisulfite Sequencing (TAB-seq) |

| Detects 5mC | Yes (as C) | Yes (as C) | No (read as T) |

| Detects 5hmC | Yes (as C, indistinguishable from 5mC) | No (read as T) | Yes (as C) |

| Principle | Deamination of C to U | Chemical oxidation of 5hmC to 5fC, then deamination of C and 5fC to U | Glucosylation of 5hmC, TET oxidation of 5mC to 5caC, then deamination of C and 5caC to U |

| Primary Readout | 5mC + 5hmC | 5mC | 5hmC |

| Requires Subtraction | N/A | Yes (BS-seq minus oxBS-seq to get 5hmC) | No (direct measurement of 5hmC) |

Applications in Research and Drug Development

The ability to accurately map 5hmC has significant implications for various fields:

-

Developmental Biology: Understanding the role of 5hmC in cell fate decisions and embryonic development.

-

Neuroscience: Investigating the function of the high levels of 5hmC in the brain and its potential role in learning, memory, and neurological disorders.

-

Cancer Research: Studying the widespread loss of 5hmC in many cancers and its potential as a biomarker or therapeutic target.[10]

-

Drug Development: Assessing the impact of novel therapeutics on the epigenome, including off-target effects on DNA methylation and hydroxymethylation patterns.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low 5mC Conversion Rate | Inactive TET enzyme; Suboptimal reaction conditions. | Use freshly prepared, highly active mTet1. Optimize cofactor concentrations and incubation time.[8] |

| Low 5hmC Protection Rate | Incomplete glucosylation. | Ensure complete glucosylation by optimizing β-GT concentration and incubation time. |

| Noisy or Weak Sequencing Signal | Low DNA input; DNA degradation during harsh bisulfite treatment. | Start with sufficient high-quality genomic DNA. Consider using kits optimized for low DNA input.[18] |

| Mixed Sequencing Signal | Incomplete bisulfite conversion; PCR artifacts. | Ensure complete denaturation and conversion during bisulfite treatment. Optimize PCR conditions and use a high-fidelity polymerase.[19] |

Conclusion

TET-assisted bisulfite sequencing is a cornerstone technique for the study of 5-hydroxymethylcytosine. Its ability to provide direct, single-base resolution data on the genome-wide distribution of 5hmC has been instrumental in advancing our understanding of this important epigenetic mark. For researchers and professionals in drug development, a thorough grasp of the principles and protocols of TAB-seq is essential for leveraging its power to unravel the complexities of the epigenome in health and disease. As our knowledge of the roles of 5hmC continues to expand, the application of TAB-seq and related technologies will undoubtedly be at the forefront of new discoveries and therapeutic innovations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. TET enzymes, TDG and the dynamics of DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of a low cost array-based technique — TAB-Array — for quantifying and mapping both 5mC and 5hmC at single base resolution in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genome-wide mapping of 5-hydroxymethylcytosine in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tet-assisted bisulfite sequencing of 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tet-assisted bisulfite sequencing of 5-hydroxymethylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TAB-Seq - Enseqlopedia [enseqlopedia.com]

- 11. Tet-Assisted Bisulfite Sequencing Service, DNA Hydroxymethylation Analysis | CD BioSciences [epigenhub.com]

- 12. The TET enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TAB-seq and ACE-seq Data Processing for Genome-Wide DNA hydroxymethylation Profiling | Springer Nature Experiments [experiments.springernature.com]

- 14. TAB-seq and ACE-seq Data Processing for Genome-Wide DNA hydroxymethylation Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. TET-TDG active DNA demethylation at CpG and non-CpG sites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. base4.co.uk [base4.co.uk]

- 19. dnaseq.ucdavis.edu [dnaseq.ucdavis.edu]

Principle of TAB-Seq for 5hmC Detection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies underlying Tet-assisted bisulfite sequencing (TAB-Seq), a powerful technique for the single-base resolution detection and quantification of 5-hydroxymethylcytosine (B124674) (5hmC). This document details the core biochemistry, experimental protocols, quantitative performance metrics, and the regulatory pathways governing the key enzymes involved.

Introduction to 5-Hydroxymethylcytosine (5hmC)

5-hydroxymethylcytosine (5hmC) is a modified form of cytosine that plays a crucial role in epigenetic regulation.[1][2][3] It is generated from the oxidation of 5-methylcytosine (B146107) (5mC) by the Ten-eleven translocation (TET) family of dioxygenases.[1][2][3][4] While traditional bisulfite sequencing has been the gold standard for DNA methylation analysis, it cannot distinguish between 5mC and 5hmC.[5] TAB-Seq was developed to overcome this limitation, enabling the precise mapping of 5hmC across the genome at single-base resolution.[1][2][3][4][6]

The Core Principle of TAB-Seq

The TAB-Seq methodology is based on a three-step chemical and enzymatic process that selectively protects 5hmC while converting 5mC to a form that is susceptible to bisulfite-mediated deamination. This allows for the differential sequencing of 5hmC.

The key steps are:

-

Protection of 5hmC: The hydroxyl group of 5hmC is specifically glucosylated by β-glucosyltransferase (β-GT), forming 5-glucosyl-5-hydroxymethylcytosine (5gmC). This modification protects the 5hmC from subsequent oxidation.[1][2][5][7][8]

-

Oxidation of 5mC: The TET enzyme (typically a recombinant mouse Tet1) is used to oxidize 5mC to 5-carboxylcytosine (5caC).[1][2][7][9] The glucosylated 5hmC (5gmC) is resistant to this oxidation.

-

Bisulfite Conversion: Standard bisulfite treatment deaminates unmodified cytosine (C) and 5caC to uracil (B121893) (U), which is then read as thymine (B56734) (T) during sequencing. The protected 5gmC remains as cytosine (C).[1][7][10]

By comparing the sequencing results of a TAB-Seq treated sample with a standard bisulfite sequencing (BS-Seq) run on the same sample, the precise locations and abundance of 5hmC can be determined. In the TAB-Seq library, a 'C' read at a CpG site represents a 5hmC, while in the BS-Seq library, a 'C' represents either a 5mC or a 5hmC.

Experimental Workflow and Protocols

The following section outlines a typical TAB-Seq experimental workflow, from genomic DNA preparation to data analysis.

Experimental Workflow Diagram

Caption: A high-level overview of the TAB-Seq experimental workflow.

Detailed Experimental Protocols

This protocol is a synthesis of established methods, including the original Nature Protocols publication.

I. Glucosylation of 5hmC

-

Reaction Setup:

-

Genomic DNA: 1-5 µg

-

10x NEBuffer 4

-

UDP-Glucose (100x)

-

β-glucosyltransferase (T4 phage)

-

Nuclease-free water to a final volume of 50 µL

-

-

Incubation: Incubate at 37°C for 1 hour.

-

Purification: Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

II. Oxidation of 5mC

-

Reaction Setup:

-

Glucosylated DNA

-

10x TET1 Reaction Buffer

-

Recombinant mouse TET1 enzyme

-

ATP (100 mM)

-

Ascorbic Acid (100 mM)

-

Nuclease-free water to a final volume of 100 µL

-

-

Incubation: Incubate at 37°C for 1.5 hours.

-

Enzyme Inactivation: Inactivate the TET1 enzyme by incubating at 65°C for 30 minutes.

-

Purification: Purify the DNA.

III. Bisulfite Conversion, Library Preparation, and Sequencing

-

Bisulfite Conversion: Use a commercial bisulfite conversion kit according to the manufacturer's instructions.

-

Library Preparation: Prepare sequencing libraries from the bisulfite-converted DNA using a standard library preparation kit for next-generation sequencing.

-

Sequencing: Perform high-throughput sequencing on a compatible platform.

Quantitative Data and Performance Metrics

The accuracy and reliability of TAB-Seq are dependent on the efficiency of the enzymatic reactions.

| Parameter | Typical Efficiency | Reference |

| 5hmC Protection Rate (Glucosylation) | > 90% | [4] |

| 5mC to 5caC Conversion Rate (Oxidation) | > 96% | [4] |

| C to T Conversion Rate (Bisulfite) | > 99% | [2] |

Table 1: Key Performance Metrics of the TAB-Seq Method

The abundance of 5hmC varies significantly across different tissues, with the brain generally showing the highest levels.

| Tissue | 5hmC Abundance (% of total nucleotides) | Reference |

| Mouse Brain | 0.5 - 0.9% | [11][12] |

| Human Brain | 0.5 - 0.9% | [11][12] |

| Bovine Brain | 0.5 - 0.9% | [11][12] |

| Cancer Tissues | Generally lower than healthy tissues | [11][12] |

Table 2: Global 5hmC Levels in Various Tissues Determined by Methods Including or Validated by TAB-Seq Approaches.

Regulatory Pathways of Key Enzymes

The levels of 5mC and 5hmC are dynamically regulated by the interplay of DNA methyltransferases (DNMTs) and TET enzymes. Understanding the signaling pathways that control these enzymes is crucial for interpreting epigenetic data.

Regulation of TET Enzymes

TET enzyme activity and expression are modulated by various signaling pathways, impacting the levels of 5hmC.

Caption: Key signaling pathways that regulate the expression and activity of TET enzymes.

Several signaling pathways, including Wnt, TGF-β, and Notch, have been shown to be regulated by TET enzymes, often through the demethylation of key pathway components.[13] Conversely, the expression of TET genes can be post-transcriptionally regulated by various microRNAs.[14][15]

Regulation of DNMT Enzymes

DNMTs are responsible for establishing and maintaining DNA methylation patterns. Their activity is tightly controlled by cellular signaling pathways.

References

- 1. Tet-assisted bisulfite sequencing of 5-hydroxymethylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tet-assisted bisulfite sequencing of 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tet-Assisted Bisulfite Sequencing Service, DNA Hydroxymethylation Analysis | CD BioSciences [epigenhub.com]

- 6. researchgate.net [researchgate.net]

- 7. TAB-Seq - Enseqlopedia [enseqlopedia.com]

- 8. mdpi.com [mdpi.com]

- 9. epigenie.com [epigenie.com]

- 10. TAB-Seq [illumina.com]

- 11. Biochemical Characterization of Recombinant β-Glucosyltransferase and Analysis of Global 5-Hydroxymethylcytosine in Unique Genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemical characterization of recombinant β-glucosyltransferase and analysis of global 5-hydroxymethylcytosine in unique genomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oatext.com [oatext.com]

- 14. Mechanisms that regulate the activities of TET proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Tet Enzymes, Variants, and Differential Effects on Function [frontiersin.org]

Distinguishing 5-Hydroxymethylcytosine from 5-Methylcytosine: A Technical Guide to TAB-Seq and Traditional Bisulfite Sequencing

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic analysis, the precise detection of cytosine modifications is paramount to understanding gene regulation and its role in development and disease. While traditional bisulfite sequencing has been the gold standard for mapping DNA methylation, it fails to distinguish between 5-methylcytosine (B146107) (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC), an important intermediate in active DNA demethylation. This guide provides an in-depth technical comparison of Tet-assisted bisulfite sequencing (TAB-Seq), a method that specifically identifies 5hmC, and traditional bisulfite sequencing.

Core Principles: Unmasking the Sixth Base

Traditional bisulfite sequencing relies on the chemical conversion of unmethylated cytosines to uracil (B121893) through sodium bisulfite treatment, while methylated cytosines (both 5mC and 5hmC) remain protected.[1] This differential conversion allows for the identification of methylated regions after sequencing. However, the inability to differentiate 5mC from 5hmC masks the distinct biological roles of these two modifications.

TAB-Seq overcomes this limitation through a series of enzymatic steps prior to bisulfite treatment.[2][3][4] The core principle of TAB-Seq involves the specific protection of 5hmC and the subsequent conversion of 5mC to a state that is susceptible to bisulfite conversion. This allows for the direct detection of 5hmC at single-base resolution.[2]

Comparative Analysis of Key Performance Metrics

The choice between TAB-Seq and traditional bisulfite sequencing often depends on the specific research question and the desired level of detail. The following table summarizes key quantitative performance metrics for each technique.

| Feature | Traditional Bisulfite Sequencing | TAB-Seq | References |

| Primary Target | 5mC + 5hmC | 5hmC | [1] |

| Resolution | Single-base | Single-base | [2] |

| DNA Input | As low as 250ng - 2µg | Typically requires higher input due to multiple enzymatic steps | [5] |

| Conversion Efficiency (Unmethylated C to U/T) | >99% | >99% (bisulfite conversion step) | [6] |

| 5mC Conversion Rate (to T in TAB-Seq) | N/A | Dependent on TET enzyme activity, can be >96% | |

| DNA Degradation | Significant due to harsh bisulfite treatment | Potentially higher due to enzymatic steps and bisulfite treatment | [5][7] |

| Cost | Generally lower | Higher due to the cost of enzymes (e.g., TET1) | [3] |

| Workflow Complexity | Simpler, primarily chemical conversion | More complex, involves multiple enzymatic incubations | [5] |

| Data Interpretation | Provides a combined methylation signal (5mC+5hmC) | Directly identifies 5hmC. Comparison with traditional BS-Seq allows for the inference of 5mC levels. | [3] |

Experimental Workflows: A Step-by-Step Comparison

The fundamental difference between the two techniques lies in the initial DNA treatment steps. The following diagrams illustrate the distinct experimental workflows.

Detailed Experimental Protocols

Below are generalized protocols for both techniques, highlighting key reagents and conditions. For optimal results, it is recommended to consult specific kit manuals and published literature.

Traditional Bisulfite Sequencing Protocol

This protocol is adapted from established methods and provides a general framework.[5][8][9]

1. DNA Preparation:

-

Start with 250 ng to 2 µg of high-quality genomic DNA.[5]

-

Fragment DNA to the desired size (e.g., by sonication).

2. Bisulfite Conversion:

-

Denature DNA using NaOH (e.g., final concentration of 0.3 M) at 37°C for 15 minutes.[5]

-

Prepare a fresh solution of sodium bisulfite (e.g., 3.6 M, pH 5.0) and hydroquinone (B1673460) (e.g., 10 mM).[8]

-

Add the bisulfite solution to the denatured DNA and incubate at 50-55°C for 4-16 hours in the dark.[5][7]

3. DNA Cleanup and Desulfonation:

-

Purify the bisulfite-treated DNA using a spin column to remove bisulfite and other salts.

-

Desulfonate the DNA by incubating with NaOH (e.g., 0.3 M) at 37°C for 20 minutes.[7]

-

Neutralize the reaction and elute the DNA.

4. Library Preparation and Sequencing:

-

Perform PCR amplification using primers specific to the bisulfite-converted DNA.

-

Construct a sequencing library and perform high-throughput sequencing.

TAB-Seq Protocol

This protocol outlines the key enzymatic steps unique to TAB-Seq.[10][2][4]

1. DNA Preparation:

-

Start with a sufficient amount of high-quality genomic DNA (typically higher than for traditional BS-Seq).

2. Glucosylation of 5hmC:

-

Prepare a reaction mix containing the genomic DNA, β-glucosyltransferase (β-GT), and UDP-glucose.

-

Incubate the reaction to allow for the specific addition of a glucose moiety to 5hmC, protecting it from subsequent oxidation.

3. Oxidation of 5mC:

-

Purify the glucosylated DNA.

-

Prepare a reaction mix with the purified DNA and a TET enzyme (e.g., recombinant mTet1).

-

Incubate the reaction to oxidize 5mC to 5-carboxylcytosine (5caC).[10][2][4]

4. Bisulfite Conversion, Library Preparation, and Sequencing:

-

Proceed with bisulfite conversion, DNA cleanup, library preparation, and sequencing as described in the traditional bisulfite sequencing protocol. The bisulfite treatment will convert both unmodified cytosines and 5caC to uracil, while the glucosylated 5hmC remains protected and is read as cytosine.

Signaling Pathways and Biological Relevance

The ability to distinguish 5mC from 5hmC has profound implications for understanding dynamic epigenetic regulation. 5hmC is not merely a passive intermediate but a stable epigenetic mark enriched in gene bodies of active genes and enhancers.[11] Its levels are particularly dynamic during development and in disease states like cancer.

One of the most critical pathways involving 5hmC is the TET-mediated active DNA demethylation pathway. This pathway is essential for epigenetic reprogramming during development and for maintaining pluripotency in stem cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epigenie.com [epigenie.com]

- 4. researchgate.net [researchgate.net]

- 5. Bisulfite genomic sequencing to uncover variability in DNA methylation: Optimized protocol applied to human T cell differentiation genes | Inmunología [elsevier.es]

- 6. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]

- 7. Bisulfite genomic sequencing: systematic investigation of critical experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The bisulfite genomic sequencing protocol [scirp.org]

- 9. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to TAB-Seq: Unmasking the Hydroxymethylome at Single-Base Resolution

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tet-assisted bisulfite sequencing (TAB-Seq), a pivotal technology for the precise, genome-wide mapping of 5-hydroxymethylcytosine (B124674) (5hmC). From the fundamental principles of its discovery to detailed experimental protocols and data interpretation, this document serves as an essential resource for professionals engaged in epigenetics research and its application in drug development.

Introduction: The Dawn of 5hmC Detection

The discovery of 5-hydroxymethylcytosine (5hmC), a sixth DNA base, marked a significant milestone in the field of epigenetics.[1][2][3] Generated through the oxidation of 5-methylcytosine (B146107) (5mC) by the Ten-eleven translocation (TET) family of enzymes, 5hmC is not merely a transient intermediate in DNA demethylation but also a stable epigenetic mark with distinct regulatory functions.[1][4][5][6] However, the inability of traditional bisulfite sequencing to distinguish between 5mC and 5hmC posed a significant challenge, as both are resistant to deamination and are read as cytosine.[1] This limitation meant that for decades, what was believed to be a map of 5mC was, in fact, a composite of both 5mC and 5hmC.

To address this critical gap, Tet-assisted bisulfite sequencing (TAB-Seq) was developed, first being introduced in 2012.[4] This innovative method provides a means to directly detect 5hmC at single-base resolution, enabling researchers to accurately profile its abundance and distribution across the genome.[1][2][7]

The Core Principle of TAB-Seq

TAB-Seq ingeniously employs a combination of enzymatic and chemical treatments to differentiate 5hmC from 5mC and unmodified cytosine (C). The workflow is predicated on the selective protection of 5hmC and the subsequent enzymatic conversion of 5mC, rendering it susceptible to bisulfite-mediated deamination. The key steps are as follows:

-

Protection of 5hmC: The process begins with the specific glucosylation of 5hmC residues by β-glucosyltransferase (β-GT). This creates β-glucosyl-5-hydroxymethylcytosine (5gmC), which effectively shields the 5hmC from subsequent oxidation.[1][8]

-

Oxidation of 5mC: Next, a TET enzyme, typically a recombinant mTet1, is used to oxidize all 5mC bases to 5-carboxylcytosine (5caC).[1][4][7] The protected 5gmC remains unaffected by this enzymatic reaction.

-

Bisulfite Conversion: The DNA is then subjected to standard bisulfite treatment. During this step, unmodified cytosines and the newly formed 5caC are deaminated to uracil (B121893) (U), which is subsequently read as thymine (B56734) (T) during sequencing.[7][8] The protected 5gmC (originally 5hmC) is resistant to this conversion and is read as cytosine (C).

By comparing the results of TAB-Seq with those of conventional whole-genome bisulfite sequencing (WGBS), researchers can deduce the locations and abundance of 5mC and 5hmC at single-nucleotide resolution.[8][9]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the core biochemical transformations and the experimental procedure of TAB-Seq.

Caption: The mammalian DNA demethylation pathway.

Caption: The experimental workflow of TAB-Seq.

Quantitative Data and Performance Metrics

The accuracy and reliability of TAB-Seq are contingent on the efficiency of its key enzymatic and chemical reactions. The following tables summarize critical quantitative parameters.

| Parameter | Typical Efficiency | Reference |

| 5mC to 5caC Oxidation Rate | > 97% | [1] |

| 5hmC Protection Rate | High (not explicitly quantified in provided results) | [1] |

| C to T Conversion Rate | > 99% | [1] |

| Parameter | Recommendation | Rationale | Reference |

| Input Genomic DNA | 2-5 µg | Sufficient for multiple reactions and quality control. | [10] |

| Spike-in Controls | 0.5% 5mC control, 3% 5hmC control | To accurately calculate conversion and protection rates. | [1][10] |

| Sequencing Depth | ~25-30x per cytosine | To resolve 5hmC at a median abundance of ~20%. | [1] |

Detailed Experimental Protocols

This section provides a detailed methodology for performing TAB-Seq, synthesized from established protocols.[1][2][10]

5.1. Materials and Reagents

-

Genomic DNA

-

5mC and 5hmC spike-in control DNA

-

T4 β-glucosyltransferase (β-GT)

-

UDP-Glucose

-

Recombinant mTet1 enzyme

-

Proteinase K

-

Bisulfite conversion kit

-

DNA purification kits (e.g., column-based)

-

High-fidelity DNA polymerase for PCR

-

Sequencing library preparation kit

5.2. Step-by-Step Procedure

Step 1: DNA Preparation and Spike-in Control Addition

-

Quantify the genomic DNA using a fluorometric method.

-

For each 1 µg of genomic DNA, add 5 ng (0.5%) of the 5mC control DNA.

-

Sonicate the DNA mixture to an average fragment size of 300 bp.

-

Following sonication, add 30 ng (3%) of the 5hmC control DNA per 1 µg of starting genomic DNA.[10]

Step 2: Glucosylation of 5hmC

-

Set up the β-GT reaction in a total volume of 20 µl:

-

Genomic DNA with spike-ins (2-5 µg): up to 16.5 µl

-

10x β-GT protection buffer: 2 µl

-

10 mM UDP-Glucose: 1 µl

-

T4-βGT (18 µM): 1.1 µl

-

Nuclease-free water: to 20 µl

-

-

Mix gently and incubate at 37°C for 1 hour.[10]

-

Purify the DNA using a suitable nucleotide removal kit and elute in 30 µl of water.[10]

Step 3: Oxidation of 5mC

-

Prepare the Tet1 oxidation reaction. Note: Tet1 oxidation reagents should be handled according to the manufacturer's instructions, as some may require specific mixing procedures.

-

Incubate the reaction mixture according to the enzyme manufacturer's protocol to ensure complete oxidation of 5mC to 5caC.

-

Stop the reaction by adding Proteinase K and incubate at 50°C for 1 hour to digest the enzymes.[10]

-

Purify the oxidized DNA. This may involve a two-step process using spin columns to remove proteins and then a PCR purification kit to concentrate the DNA. Elute in 30 µl of water.[10]

Step 4: Bisulfite Conversion and Sequencing

-

Take approximately 50 ng of the purified, oxidized DNA and proceed with bisulfite conversion using a commercial kit, following the manufacturer's instructions.[10]

-

Amplify the bisulfite-converted DNA using a high-fidelity polymerase.

-

Prepare the sequencing library from the amplified DNA.

-

Perform high-throughput sequencing.

5.3. Data Analysis Workflow

A specialized bioinformatics pipeline is required for TAB-Seq data analysis.

Caption: A typical bioinformatics workflow for TAB-Seq data analysis.

Applications in Research and Drug Development

TAB-Seq has been instrumental in elucidating the role of 5hmC in various biological processes and diseases.[4] Its applications include:

-

Cancer Epigenetics: Studying the loss of 5hmC as a hallmark of many cancers.[4]

-

Neuroscience: Investigating the role of 5hmC in brain function and cognitive disorders.[4]

-

Developmental Biology: Mapping the dynamic changes in 5hmC during embryonic development and cell differentiation.

-

Drug Discovery: Identifying epigenetic biomarkers for disease diagnosis and prognosis, and evaluating the effects of epigenetic drugs on the hydroxymethylome.

Advantages and Limitations

Advantages:

-

Direct Detection of 5hmC: Unlike methods that infer 5hmC levels, TAB-Seq directly measures this modification.[4][7]

-

Single-Base Resolution: Provides the highest possible resolution for 5hmC mapping.[7][8]

-

Quantitative: Allows for the determination of the abundance of 5hmC at specific sites.[1][2]

Limitations:

-

Enzyme Dependency: The efficiency of the TET enzyme is critical for accurate results, and incomplete conversion of 5mC can lead to the misidentification of 5hmC.[4][7]

-

DNA Degradation: Like all bisulfite-based methods, TAB-Seq can lead to some DNA degradation, requiring higher DNA input.

-

Cost and Complexity: The protocol is multi-stepped and requires specialized reagents, making it more expensive and complex than some other methods.[4]

Conclusion

TAB-Seq remains a gold-standard technique for the precise, genome-wide analysis of 5-hydroxymethylcytosine. Its ability to provide quantitative data at single-base resolution has revolutionized our understanding of this critical epigenetic mark. For researchers and drug development professionals, a thorough understanding of the principles, protocols, and data analysis workflows associated with TAB-Seq is essential for leveraging its power to unravel the complexities of the epigenome and its role in health and disease.

References

- 1. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. epigenie.com [epigenie.com]

- 5. cd-genomics.com [cd-genomics.com]

- 6. TAB-seq and ACE-seq Data Processing for Genome-Wide DNA hydroxymethylation Profiling | Springer Nature Experiments [experiments.springernature.com]

- 7. Tet-Assisted Bisulfite Sequencing Service, DNA Hydroxymethylation Analysis | CD BioSciences [epigenhub.com]

- 8. TAB-Seq [illumina.com]

- 9. researchgate.net [researchgate.net]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

TABS in Epigenetics: A Technical Guide to Unmasking the Fifth and Sixth Bases

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of epigenetics, DNA methylation is a cornerstone of gene regulation, cellular differentiation, and disease. For decades, bisulfite sequencing has been the gold standard for mapping 5-methylcytosine (B146107) (5mC), the "fifth base." However, the discovery of 5-hydroxymethylcytosine (B124674) (5hmC), an oxidative product of 5mC generated by Ten-eleven translocation (TET) enzymes, introduced a significant challenge. Conventional bisulfite sequencing cannot distinguish between 5mC and 5hmC, as both are resistant to deamination.[1][2] This limitation masks the distinct biological roles of these two modifications; while 5mC is generally associated with transcriptional repression, 5hmC is often found in active gene bodies and promoters and is considered an intermediate in DNA demethylation pathways.[1][3][4]

TET-assisted bisulfite sequencing (TABS or TAB-Seq) emerged as a powerful technique to resolve this ambiguity. It provides single-base resolution, quantitative mapping of 5hmC across the genome, enabling researchers to accurately profile the true 5mC and 5hmC landscapes.[1][5][6] This guide provides an in-depth overview of the this compound methodology, its applications, and its place among other epigenetic analysis tools.

Core Principle of this compound

The ingenuity of this compound lies in its specific chemical and enzymatic manipulation of cytosine modifications before the bisulfite conversion step. The workflow is designed to chemically protect 5hmC while converting 5mC into a form that is susceptible to bisulfite-mediated deamination.

The core workflow involves three key steps:

-

Protection of 5hmC: The process begins with the glucosylation of 5hmC using β-glucosyltransferase (β-GT). This enzyme specifically attaches a glucose moiety to the hydroxyl group of 5hmC, forming β-glucosyl-5-hydroxymethylcytosine (5gmC).[1][3] This modification acts as a protective shield, rendering the 5hmC base resistant to subsequent oxidation by TET enzymes.[4]

-

Oxidation of 5mC: Next, the DNA is treated with a recombinant TET enzyme (commonly mTet1).[1][3] The TET enzyme oxidizes the unprotected 5mC bases, converting them sequentially to 5-formylcytosine (B1664653) (5fC) and then to 5-carboxylcytosine (5caC).[2][4][6] The glucosylated 5hmC (5gmC) remains untouched by this enzymatic oxidation.

-

Bisulfite Conversion: Finally, the DNA undergoes standard sodium bisulfite treatment. This chemical process deaminates unmodified cytosine (C) to uracil (B121893) (U) and, crucially, also deaminates the newly formed 5caC to uracil. The protected 5gmC (originally 5hmC) is resistant to this conversion and remains as a cytosine.[1][6]

During subsequent PCR amplification and sequencing, the uracils are read as thymine (B56734) (T). Therefore, after this compound treatment, only the original 5hmC sites are read as cytosine (C), while original unmodified cytosines and 5mC sites are all read as thymine (T).[1][6]

Detailed Experimental Protocol: this compound

The following protocol is a generalized summary based on established methodologies.[1][6] Specific reagent concentrations and incubation times should be optimized based on the sample type and manufacturer's instructions.

1. DNA Preparation and Quality Control:

-

Start with high-quality, purified genomic DNA.

-

Quantify the DNA accurately.

-

Spike-in control DNA: To monitor conversion efficiencies, add unmethylated (e.g., lambda phage) and, if available, 5mC- and 5hmC-containing control DNA fragments with known sequences.[1]

2. Glucosylation of 5hmC:

-

Prepare a reaction mix containing genomic DNA, β-glucosyltransferase (β-GT), and the UDP-glucose cofactor.

-

Incubate to allow for the complete conversion of 5hmC to 5gmC.

-

Purify the DNA to remove the enzyme and reaction components.

3. Oxidation of 5mC:

-

Prepare a reaction mix with the glucosylated DNA, recombinant TET1 enzyme, and necessary cofactors (e.g., Fe(II), 2-oxoglutarate).

-

Incubate to ensure maximal oxidation of 5mC to 5caC. The efficiency of this step is critical for accurate results.[1]

-

Purify the DNA.

4. Bisulfite Conversion:

-

Use a commercial bisulfite conversion kit (e.g., MethylCode Bisulfite Conversion kit) following the manufacturer's protocol.[1] This step involves two main chemical reactions: sulfonation and deamination.

-

Ensure the thermal cycling program is optimized for the conversion of both unmodified cytosine and 5caC.[1]

-

Purify the converted, single-stranded DNA.

5. Library Preparation and Sequencing:

-

Perform library preparation suitable for next-generation sequencing (e.g., Illumina). This includes end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library using a high-fidelity polymerase that can read through uracil residues.

-

Perform size selection and quality control of the final library.

-

Sequence the library on an appropriate platform. The entire procedure, excluding data analysis, can take approximately 7 days for locus-specific analysis or 14 days for whole-genome sequencing.[6]

Quantitative Data and Analysis

Accurate quantification of 5hmC abundance requires careful consideration of several parameters, which can be assessed using the spike-in controls.[1]

| Parameter | Description | Typical Target Rate | Implication of Poor Rate |

| C-to-T Conversion Rate | The efficiency of converting unmodified cytosines to thymine. | > 99% | A low rate leads to false positive 5hmC calls. |

| 5mC-to-T Conversion Rate | The combined efficiency of TET oxidation and subsequent bisulfite conversion.[1] | > 96% | A low rate leads to an underestimation of the non-5hmC background and can inflate 5hmC levels. |

| 5hmC Protection Rate | The efficiency of the β-GT glucosylation in protecting 5hmC from any downstream conversion.[1] | > 98% | A low rate leads to a direct underestimation of true 5hmC levels. |

The required sequencing depth for a this compound experiment is dependent on the expected abundance of 5hmC and the 5mC conversion rate.[1] Higher sequencing depth is needed to confidently call 5hmC sites with low abundance, especially if the 5mC conversion is suboptimal.

| 5hmC Abundance at Site | 5mC Conversion Rate | Required Depth (per cytosine) | Required Depth (haploid genome) |

| ~20% | 97.8% | ~25x | ~50x |

| ~20% | 96.5% | ~30x | ~60x |

| ~30% | 97.8% | ~15x | ~30x |

| ~20% | 99.0% | ~16x | ~32x |

| (Data summarized from Yu et al., 2012)[1] |

Comparison with Other Methods

This compound is one of several methods developed to map cytosine modifications. Its main advantage is the direct detection of 5hmC.

| Method | Principle | Measures 5mC | Measures 5hmC | Resolution | Key Advantage | Key Limitation |

| BS-Seq | Bisulfite deaminates C to U. 5mC and 5hmC are resistant. | No (Measures 5mC + 5hmC) | No (Measures 5mC + 5hmC) | Single-base | Gold standard for total methylation. | Cannot distinguish 5mC from 5hmC.[1] DNA damage from harsh bisulfite treatment.[7] |

| oxBS-Seq | Chemical oxidation (KRuO₄) converts 5hmC to 5fC, which is then bisulfite-labile. 5mC is resistant. | Yes (By subtracting oxBS from BS data) | Yes (Inferred) | Single-base | Allows for 5mC-specific mapping. | Infers 5hmC indirectly; harsh chemical oxidation can damage DNA.[4] |

| TAB-Seq | Enzymatic protection of 5hmC and oxidation of 5mC, followed by bisulfite treatment. | No (Inferred by subtracting this compound from BS data) | Yes (Directly) | Single-base | Direct, quantitative measurement of 5hmC.[2][4] | Relies on high enzymatic efficiency; relatively complex protocol.[4] |

| EM-Seq | Enzymatic protection of 5mC/5hmC (TET2/T4-BGT) followed by enzymatic deamination of C (APOBEC3A).[7] | No (Measures 5mC + 5hmC) | No (Measures 5mC + 5hmC) | Single-base | Avoids DNA-damaging bisulfite treatment, leading to higher quality libraries.[7] | Does not distinguish 5mC from 5hmC.[8] |

| E5hmC-Seq | Enzymatic protection of 5hmC (T4-BGT) followed by enzymatic deamination of C and 5mC (APOBEC).[8][9] | No (Inferred by subtracting E5hmC from EM-Seq data) | Yes (Directly) | Single-base | Direct 5hmC detection without bisulfite damage.[10] | Requires a parallel EM-Seq experiment to determine 5mC.[10] |

Applications in Research and Drug Development

The ability to accurately map 5hmC has profound implications for understanding biology and disease.

-

Cancer Epigenetics: Global loss of 5hmC is a common feature in many cancers, often linked to mutations in TET enzymes or the IDH pathway.[4][11] this compound allows researchers to map these aberrant epigenetic landscapes, identify novel biomarkers for diagnosis and prognosis, and understand mechanisms of tumorigenesis.[4][12][13]

-

Neuroscience and Development: The brain has the highest levels of 5hmC in the body, where it plays a critical role in neuronal function and development.[1] this compound has been instrumental in studying the role of 5hmC in brain development, cognitive disorders like autism, and neurodegenerative diseases.[4]

-

Stem Cell Biology and Differentiation: TET enzymes and 5hmC are crucial for maintaining pluripotency and guiding cell lineage specification.[1] this compound provides a high-resolution view of the dynamic changes in 5hmC during embryonic development and cellular reprogramming.

-

Drug Development: For therapies targeting epigenetic modifiers (e.g., IDH inhibitors, DNMT inhibitors), this compound can serve as a critical pharmacodynamic biomarker. It allows for the direct measurement of the restoration of 5hmC levels in response to treatment, providing a quantitative readout of drug efficacy on its intended epigenetic target.[11][13]

Single-Cell Applications

While initially developed for bulk tissue samples, the principles of this compound are adaptable to single-cell analysis. The development of single-cell this compound (scthis compound) and related methods will enable researchers to dissect the heterogeneity of 5hmC patterns within complex tissues, such as tumors or the brain.[14][15] This is crucial for identifying rare cell populations with distinct epigenetic profiles that may drive disease or resistance to therapy.[15][16]

Conclusion

TET-assisted bisulfite sequencing is a foundational technique in epigenetics that enables the precise, genome-wide mapping of 5-hydroxymethylcytosine. By distinguishing 5hmC from its precursor 5mC, this compound has provided invaluable insights into gene regulation, development, and the molecular underpinnings of diseases like cancer. While newer, purely enzymatic methods are emerging that avoid bisulfite-induced DNA damage, the principles established by this compound remain central to the field. For any researcher or drug developer aiming to understand the nuanced roles of DNA methylation and demethylation, this compound provides an essential tool for decoding the epigenetic information written in the sixth base.

References

- 1. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tet-Assisted Bisulfite Sequencing Service, DNA Hydroxymethylation Analysis | CD BioSciences [epigenhub.com]

- 3. Tet-Assisted Bisulfite Sequencing (TAB-seq) | Springer Nature Experiments [experiments.springernature.com]

- 4. epigenie.com [epigenie.com]

- 5. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tet-assisted bisulfite sequencing of 5-hydroxymethylcytosine [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic methyl sequencing detects DNA methylation at single-base resolution from picograms of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. neb.com [neb.com]

- 9. neb.com [neb.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Epigenetics: Mechanisms, potential roles, and therapeutic strategies in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Promise and Failures of Epigenetic Therapies for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Epigenetic Therapeutics: A New Weapon in the War Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Emerging techniques in single-cell epigenomics and their applications to cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Single-cell epigenomics: powerful new methods for understanding gene regulation and cell identity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

The Sixth Base: A Technical Guide to Understanding the Function of 5-Hydroxymethylcytosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Once considered a mere intermediate in DNA demethylation, 5-hydroxymethylcytosine (B124674) (5hmC) has emerged as a stable and crucial epigenetic modification with distinct regulatory roles. This enigmatic "sixth base" is now recognized for its profound implications in gene regulation, cellular differentiation, and the pathogenesis of various diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth exploration of the core functions of 5hmC, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the molecular mechanisms governed by 5hmC, present quantitative data on its distribution, and provide detailed experimental protocols for its analysis. Furthermore, we visualize the intricate signaling pathways influenced by this critical epigenetic mark, offering a deeper understanding of its multifaceted role in cellular biology and disease.

The Genesis and Dynamic Nature of 5-Hydroxymethylcytosine

5-hydroxymethylcytosine (5hmC) is generated through the oxidation of 5-methylcytosine (B146107) (5mC), a reaction catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3).[1][2] This conversion is not merely a transient step in DNA demethylation but establishes 5hmC as a distinct epigenetic entity.[3] The TET enzymes can further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC), which are then excised by thymine-DNA glycosylase (TDG) as part of the base excision repair (BER) pathway, leading to active DNA demethylation.[3] However, 5hmC can also be a stable mark, particularly in post-mitotic cells like neurons, where it is highly abundant.[4]

Core Functions of 5-Hydroxymethylcytosine

The functional significance of 5hmC is vast, playing critical roles in gene regulation, development, and disease.

Gene Regulation

5hmC is predominantly found in gene bodies and enhancer regions, where its presence is generally associated with active gene expression.[4][5] It is thought to facilitate transcription by recruiting specific reader proteins and modulating chromatin structure.[4] Unlike 5mC, which is often associated with gene silencing, 5hmC can counteract the repressive effects of methylation.

Embryonic Development

During embryonic development, 5hmC plays a pivotal role in the extensive epigenetic reprogramming that occurs after fertilization.[6] It is involved in the genome-wide DNA demethylation of the paternal pronucleus and is crucial for the proper differentiation of embryonic stem cells.[6]

Neurological Function and Disease

The central nervous system exhibits the highest levels of 5hmC in the body, highlighting its importance in neuronal function.[4][7] It is involved in neurodevelopment, synaptic plasticity, and memory formation.[8] Altered 5hmC levels have been implicated in a range of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[8][9][10][11]

Cancer

A global loss of 5hmC is a common feature across many types of cancer, including those of the lung, colon, brain, breast, and liver.[12][13] This depletion is often associated with mutations in TET enzymes or the oncometabolite 2-hydroxyglutarate (2-HG), which inhibits TET activity.[13] The reduction in 5hmC can lead to aberrant gene expression and contribute to tumorigenesis.[12] Consequently, 5hmC is being actively investigated as a potential biomarker for cancer diagnosis and prognosis.[14]

Quantitative Distribution of 5-Hydroxymethylcytosine

The abundance of 5hmC varies significantly across different tissues and disease states. The following tables summarize the quantitative levels of 5hmC, providing a valuable reference for researchers.

Table 1: Global 5-Hydroxymethylcytosine Levels in Human Tissues

| Tissue | % of 5hmC (relative to total cytosine) | Reference |

| Brain | 0.40 - 0.67% | [1][15] |

| Liver | 0.46% | [1][15] |

| Kidney | 0.38 - 0.65% | [1][15] |

| Colon | 0.45 - 0.57% | [1][15] |

| Lung | 0.14 - 0.18% | [1][15] |

| Heart | 0.05% | [1][15] |

| Breast | 0.05% | [1][15] |

| Placenta | 0.06% | [1][15] |

Table 2: Global 5-Hydroxymethylcytosine Levels in Cancer

| Cancer Type | Normal Tissue (% 5hmC) | Cancer Tissue (% 5hmC) | Reference |

| Colorectal Cancer | 0.46 - 0.57% | 0.02 - 0.06% | [1][15] |

| Lung Cancer (Squamous Cell) | ~2-5 fold higher than tumor | Depleted | [16][17] |

| Brain Tumors (Astrocytoma) | 0.82 - 1.18% (of dG) | Drastically reduced | [17] |

| Breast Cancer | - | Profoundly reduced | [18] |

| Prostate Cancer | - | Profoundly reduced | [18] |

Table 3: 5-Hydroxymethylcytosine Levels in Neurodegenerative Diseases

| Disease | Brain Region | Change in 5hmC Levels | Reference |

| Alzheimer's Disease | Entorhinal Cortex, Cerebellum | Significant decrease | [6] |

| Alzheimer's Disease | Middle Frontal & Temporal Gyrus | Significant increase | [10][11] |

| Parkinson's Disease | Cerebellum | Significantly higher | [19] |

| Parkinson's Disease | Cortex | Upregulation of 5mC, no change in 5hmC | [1] |

| Huntington's Disease | Striatum | Altered levels | [11] |

Signaling Pathways Modulated by 5-Hydroxymethylcytosine

5hmC and the TET enzymes are increasingly recognized as key regulators of important signaling pathways implicated in development and disease.

References

- 1. 5-methylcytosine and 5-hydroxymethylcytosine in brains of patients with multiple system atrophy and patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tissue type is a major modifier of the 5-hydroxymethylcytosine content of human genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Notch signaling genes: Myogenic DNA hypomethylation and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cross-region reduction in 5-hydroxymethylcytosine in Alzheimer’s disease brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Notch signaling genes: myogenic DNA hypomethylation and 5-hydroxymethylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-hydroxymethylcytosine: A new player in brain disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. academic.oup.com [academic.oup.com]

- 17. oncotarget.com [oncotarget.com]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. Tet-Assisted Bisulfite Sequencing (TAB-seq) | Springer Nature Experiments [experiments.springernature.com]

A Researcher's In-depth Guide to 5-Hydroxymethylcytosine (5hmC) Mapping Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of 5-hydroxymethylcytosine (B124674) (5hmC), a pivotal epigenetic modification, has opened new avenues in understanding gene regulation, cellular differentiation, and the pathogenesis of various diseases, including cancer.[1][2] As the oxidized derivative of 5-methylcytosine (B146107) (5mC), 5hmC is no longer considered a mere intermediate in DNA demethylation but a stable and functionally distinct epigenetic mark.[1][2] Generated by the Ten-Eleven Translocation (TET) family of dioxygenases, 5hmC is particularly enriched in the brain and embryonic stem cells and plays a crucial role in processes ranging from neurodevelopment to tumorigenesis.[3][4][5] This guide provides a comprehensive technical overview of the core methodologies available for genome-wide 5hmC mapping, offering detailed protocols, comparative data, and workflow visualizations to aid researchers in selecting and implementing the most suitable techniques for their experimental needs.

Core 5hmC Mapping Techniques: A Comparative Overview

The landscape of 5hmC mapping technologies can be broadly divided into two categories: affinity-based enrichment methods and sequencing-based approaches that provide single-base resolution. Affinity-based techniques are generally more cost-effective and require less input DNA, making them suitable for initial screening and genome-wide profiling.[6] In contrast, sequencing-based methods offer unparalleled resolution, allowing for the precise localization and quantification of 5hmC at the single-nucleotide level, which is critical for detailed mechanistic studies.

Quantitative Comparison of Key 5hmC Mapping Techniques

| Technique | Principle | Resolution | Input DNA Range | Sensitivity | Specificity | Advantages | Limitations |

| hMeDIP-seq | Immunoprecipitation with 5hmC-specific antibody. | ~100-200 bp | 100 ng - 1 µg | Moderate | Moderate to High | Cost-effective, well-established. | Antibody-dependent, potential for bias, lower resolution. |

| hMeSeal/nano-hmC-Seal | Chemical labeling of 5hmC with a biotin (B1667282) tag for affinity purification. | ~100-200 bp | 5 ng - 10 µg (nano-hmC-Seal as low as 1000 cells) | High | High | Highly specific, works with low input DNA (nano version). | Not single-base resolution, potential for chemical labeling bias. |

| JBP-1 Pull-Down | Affinity enrichment using J-Binding Protein 1, which binds to glucosylated 5hmC. | Low | >1 µg | Low to Moderate | Moderate | Alternative to antibody-based enrichment. | Lower enrichment efficiency compared to other methods.[7] |

| oxBS-seq | Chemical oxidation of 5hmC to 5fC, followed by bisulfite sequencing. 5mC is protected. | Single-base | 100 ng - 1 µg | High | High | Directly quantifies 5mC, 5hmC is inferred by subtraction from a parallel BS-seq experiment. | Requires two separate sequencing experiments, higher cost, potential for DNA degradation. |

| TAB-seq | Enzymatic protection of 5hmC (glucosylation) and TET-mediated oxidation of 5mC to 5caC, followed by bisulfite sequencing. | Single-base | >1 µg | High (84.4-92.0% protection) | High | Directly sequences 5hmC. | Technically demanding, requires high-quality DNA, can be costly.[8] |

| ACE-seq | Bisulfite-free enzymatic deamination of C and 5mC, while protected 5hmC remains. | Single-base | 2 ng - 20 ng | Very High (~99.4% detection) | High | Avoids DNA damage from bisulfite treatment, very low input requirement.[8] | Newer technology, less widely adopted. |

Detailed Experimental Protocols

Hydroxymethylated DNA Immunoprecipitation Sequencing (hMeDIP-seq)

This method relies on the specific recognition of 5hmC by a highly selective antibody to enrich for DNA fragments containing this modification.

Methodology:

-

Genomic DNA Extraction and Fragmentation: Isolate high-quality genomic DNA from the sample of interest. Fragment the DNA to an average size of 200-500 bp using sonication or enzymatic digestion.

-

End Repair and Adapter Ligation: Perform end-repair and A-tailing on the fragmented DNA. Ligate sequencing adapters to the DNA fragments.

-

Immunoprecipitation: Denature the adapter-ligated DNA. Incubate the single-stranded DNA fragments with a specific anti-5hmC antibody overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to the antibody-DNA mixture and incubate to capture the immune complexes.

-

Washing: Wash the beads multiple times to remove non-specifically bound DNA.

-

Elution and DNA Purification: Elute the enriched DNA from the beads. Reverse the cross-linking (if applicable) and purify the DNA.

-

PCR Amplification: Amplify the enriched DNA library using PCR.

-

Sequencing and Data Analysis: Sequence the amplified library on a high-throughput sequencing platform. Analyze the data to identify enriched regions (peaks) corresponding to 5hmC locations.

5hmC-Seal and nano-hmC-Seal

These chemical capture methods utilize the specific glucosylation of 5hmC followed by biotinylation for affinity purification.

Methodology:

-

Genomic DNA Fragmentation: Fragment genomic DNA to the desired size range.

-

Glucosylation of 5hmC: In a reaction containing UDP-azide-glucose and β-glucosyltransferase (β-GT), the azide (B81097) group is transferred to the hydroxyl group of 5hmC.

-

Biotinylation: A biotin molecule containing a terminal alkyne group is "clicked" onto the azide-modified glucose on the 5hmC residues via a copper-catalyzed or copper-free click chemistry reaction.

-

Affinity Purification: The biotinylated DNA fragments are captured using streptavidin-coated magnetic beads.

-

Washing: The beads are washed to remove non-biotinylated DNA fragments.

-

Library Preparation and Sequencing: The enriched DNA can be eluted from the beads before library preparation, or for low-input methods like nano-hmC-Seal, PCR amplification can be performed directly on the beads. The resulting library is then sequenced.

TET-Assisted Bisulfite Sequencing (TAB-seq)

TAB-seq enables the direct sequencing of 5hmC at single-base resolution by protecting 5hmC from TET enzyme activity and subsequent bisulfite conversion.

Methodology:

-

Protection of 5hmC: Genomic DNA is incubated with UDP-glucose and β-glucosyltransferase (β-GT) to glucosylate all 5hmC residues, forming 5-glucosyl-hydroxymethylcytosine (5ghmC).

-

Oxidation of 5mC: The DNA is then treated with a TET enzyme (e.g., TET1) which oxidizes 5mC to 5-carboxylcytosine (5caC). The glucosylated 5hmC is protected from this oxidation.

-

Bisulfite Conversion: The treated DNA is subjected to standard bisulfite conversion. During this process, unmodified cytosines and 5caC are deaminated to uracil, while the protected 5ghmC remains as cytosine.

-

PCR Amplification and Sequencing: The converted DNA is amplified by PCR, during which uracils are replaced by thymines. The resulting library is sequenced.

-

Data Analysis: In the sequencing reads, any remaining cytosine at a CpG site represents an original 5hmC.

Oxidative Bisulfite Sequencing (oxBS-seq)

oxBS-seq is an indirect method to map 5hmC at single-base resolution by comparing two parallel sequencing experiments.

Methodology:

-

Sample Splitting: The genomic DNA sample is split into two aliquots.

-

Oxidation Reaction (Aliquot 1): One aliquot is subjected to chemical oxidation (e.g., using potassium perruthenate, KRuO4), which converts 5hmC to 5-formylcytosine (B1664653) (5fC). 5mC remains unchanged.

-

Bisulfite Conversion (Both Aliquots): Both the oxidized aliquot and the untreated aliquot are subjected to bisulfite conversion.

-

In the oxidized sample, unmodified cytosine and 5fC are converted to uracil, while 5mC is protected.

-

In the untreated sample, unmodified cytosine is converted to uracil, while both 5mC and 5hmC are protected.

-

-

Library Preparation and Sequencing: Sequencing libraries are prepared from both treated samples and sequenced.

-

Data Analysis:

-

The sequencing data from the untreated sample provides the locations of both 5mC and 5hmC (read as cytosines).

-

The data from the oxidized sample provides the locations of only 5mC (read as cytosines).

-

By subtracting the 5mC signal from the combined 5mC + 5hmC signal, the locations and levels of 5hmC can be inferred at single-base resolution.

-

Signaling Pathways and Experimental Workflows

TET Enzyme-Mediated DNA Demethylation Pathway

The TET enzymes are central to the dynamic regulation of DNA methylation by oxidizing 5mC to 5hmC, and further to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC). This process is a key component of active DNA demethylation.

5hmC Regulation of Key Signaling Pathways in Development and Cancer

TET enzymes and the resulting 5hmC levels can regulate several conserved signaling pathways crucial for embryonic development and often dysregulated in cancer.[9]

General Experimental Workflow for 5hmC Mapping

The following diagram illustrates a generalized workflow for genome-wide 5hmC mapping, from sample preparation to data analysis.

References

- 1. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | TET Enzymes and 5-Hydroxymethylcytosine in Neural Progenitor Cell Biology and Neurodevelopment [frontiersin.org]

- 4. TET Enzymes and 5-Hydroxymethylcytosine in Neural Progenitor Cell Biology and Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-hydroxymethylcytosine: A new insight into epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Comparative analysis of affinity-based 5-hydroxymethylation enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nondestructive, base-resolution sequencing of 5-hydroxymethylcytosine using a DNA deaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oatext.com [oatext.com]

TABS for Single-Base Resolution 5hmC Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TET-assisted bisulfite sequencing (TABS or TAB-Seq), a powerful technique for the single-base resolution analysis of 5-hydroxymethylcytosine (B124674) (5hmC). We will delve into the core principles of the this compound methodology, present detailed experimental protocols, offer a quantitative comparison with alternative techniques, and outline a bioinformatic analysis workflow.

Introduction to 5hmC and the Principle of this compound

5-hydroxymethylcytosine (5hmC) is a key epigenetic modification derived from the oxidation of 5-methylcytosine (B146107) (5mC) by the Ten-Eleven Translocation (TET) family of enzymes.[1][2] While traditional bisulfite sequencing has been instrumental in studying DNA methylation, it cannot distinguish between 5mC and 5hmC, as both are resistant to bisulfite-mediated deamination.[3][4] this compound was developed to overcome this limitation and enable the direct, quantitative measurement of 5hmC at single-base resolution.[5]

The core principle of this compound lies in a series of enzymatic reactions that specifically label and protect 5hmC, while converting 5mC into a form that is susceptible to bisulfite conversion. The workflow can be summarized in three key steps:

-

Protection of 5hmC: The hydroxyl group of 5hmC is specifically glucosylated by β-glucosyltransferase (β-GT), forming β-glucosyl-5-hydroxymethylcytosine (5gmC). This modification protects the 5hmC from subsequent oxidation.[3][5]

-

Oxidation of 5mC: TET enzymes are used to oxidize 5mC to 5-carboxylcytosine (5caC).[3][5]

-

Bisulfite Conversion: Standard bisulfite treatment deaminates unmodified cytosine (C) and 5caC to uracil (B121893) (U), which is then read as thymine (B56734) (T) during sequencing. The protected 5gmC (originally 5hmC) remains as cytosine (C).

By comparing the sequencing results of a this compound-treated sample with a standard bisulfite sequencing (BS-Seq) run on the same sample, the levels of 5mC and 5hmC at each cytosine position can be determined. In this compound, cytosines that remain as 'C' represent 5hmC, while in BS-Seq, 'C' represents the sum of 5mC and 5hmC.

Quantitative Comparison of 5hmC Analysis Methods

The choice of methodology for 5hmC analysis depends on various factors, including the desired resolution, sensitivity, and experimental cost. This compound offers a direct measurement of 5hmC, which is a key advantage over indirect methods like oxidative bisulfite sequencing (oxBS-Seq). Below is a table summarizing the key performance metrics of this compound compared to other common techniques.

| Feature | TET-assisted Bisulfite Sequencing (this compound) | Oxidative Bisulfite Sequencing (oxBS-Seq) | Affinity-Based Methods (e.g., hMeDIP-Seq) |

| Principle | Enzymatic protection of 5hmC, enzymatic oxidation of 5mC, followed by bisulfite sequencing.[3][5] | Chemical oxidation of 5hmC to 5fC, followed by bisulfite sequencing.[6] | Immunoprecipitation of DNA fragments containing 5hmC using a specific antibody. |

| Resolution | Single-base.[3] | Single-base.[6] | ~100-200 bp (limited by fragment size). |

| 5hmC Detection | Direct measurement.[7] | Indirect (inferred by subtracting oxBS-Seq from BS-Seq signal).[6] | Enrichment-based, not quantitative at single-base level. |

| 5mC to T Conversion | >96% (TET oxidation followed by bisulfite).[8] | Not applicable (5mC is protected). | Not applicable. |

| 5hmC Protection/Conversion | >90% protection efficiency.[8] | Efficient conversion of 5hmC to 5fC. | Dependent on antibody affinity and specificity. |

| Unmodified C to T Conversion | >99% (standard bisulfite conversion). | >99% (standard bisulfite conversion). | Not applicable. |

| DNA Input Requirement | Micrograms of genomic DNA. | Micrograms of genomic DNA. | Micrograms of genomic DNA. |

| DNA Degradation | Moderate, due to bisulfite treatment.[4] | Potentially higher due to harsh chemical oxidation. | Minimal. |

| Workflow Complexity | Multi-step enzymatic reactions prior to bisulfite treatment.[5] | Additional chemical oxidation step.[6] | Relatively straightforward immunoprecipitation. |

| Cost | Can be cheaper than oxBS-Seq if only 5hmC is of interest.[7] | Requires two sequencing reactions (BS-Seq and oxBS-Seq) for 5hmC quantification.[1] | Generally lower cost per sample. |

Experimental Protocols

The following protocols are based on the foundational work by Yu et al. (2012) in Nature Protocols.[5] It is crucial to include spike-in controls (unmethylated, 5mC-methylated, and 5hmC-hydroxymethylated DNA of a known sequence, such as lambda phage DNA) in each experiment to monitor the efficiency of each reaction step.[3][8]

Glucosylation of 5hmC

This step protects 5hmC from subsequent TET-mediated oxidation.

-

Reaction Setup:

-

Genomic DNA: 1-5 µg

-

10x β-GT Buffer: 5 µL

-

UDP-glucose (1 mM): 2.5 µL

-

β-glucosyltransferase (β-GT): 2.5 µL

-

Nuclease-free water: to a final volume of 50 µL

-

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

Purification: Purify the DNA using a DNA purification kit (e.g., Zymo DNA Clean & Concentrator) and elute in 20 µL of nuclease-free water.

Oxidation of 5mC

This step converts 5mC to 5caC.

-

Reaction Setup:

-

Glucosylated DNA: 20 µL

-

10x TET1 Reaction Buffer: 5 µL

-

Fe(II) (10 mM): 2.5 µL

-

α-ketoglutarate (100 mM): 2.5 µL

-

DTT (100 mM): 2.5 µL

-

Recombinant TET1 enzyme: 2 µL

-

Nuclease-free water: to a final volume of 50 µL

-

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

Purification: Purify the DNA using a DNA purification kit and elute in a suitable volume for bisulfite conversion.

Bisulfite Conversion

Following the enzymatic treatments, the DNA is subjected to standard bisulfite conversion using a commercial kit (e.g., Zymo EZ DNA Methylation-Gold™ Kit) according to the manufacturer's instructions. This step converts unmethylated cytosines and 5caC to uracil.

Library Preparation and Sequencing

After bisulfite conversion, the DNA is ready for library preparation for next-generation sequencing. Standard bisulfite sequencing library preparation kits can be used. The libraries are then sequenced on an appropriate platform (e.g., Illumina).

Mandatory Visualizations

This compound Experimental Workflow

Caption: The experimental workflow of TET-assisted bisulfite sequencing (this compound).

Chemical Conversions in this compound

Caption: The chemical fate of different cytosine modifications during the this compound procedure.

Bioinformatic Analysis Workflow

The analysis of this compound data follows a similar pipeline to standard bisulfite sequencing data, with some specific considerations.

-

Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality bases are trimmed using tools such as Trim Galore! or Cutadapt.

-

Alignment: The trimmed reads are aligned to a reference genome using a bisulfite-aware aligner like Bismark or BS-Seeker2. These aligners account for the C-to-T conversion that occurs during bisulfite treatment.

-